molecular formula C24H24FN7O2 B13384370 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine

カタログ番号: B13384370
分子量: 461.5 g/mol
InChIキー: WKIALOXOAZXGMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG 337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor tyrosine kinase. The MET receptor plays a crucial role in regulating cell growth, survival, and invasion. AMG 337 has shown significant preclinical activity and potential as a novel therapeutic for the treatment of MET-dependent tumors .

科学的研究の応用

AMG 337 has been extensively studied for its potential in treating various types of cancers, particularly those with MET amplification. It has shown promising results in preclinical and clinical studies, demonstrating its efficacy in inhibiting tumor growth and improving patient outcomes. AMG 337 is being investigated for its use in treating advanced solid tumors, including gastric, gastroesophageal junction, and esophageal cancers .

作用機序

The mechanism of action of AMG 337 involves its selective inhibition of the MET receptor tyrosine kinase. By binding to the MET receptor, AMG 337 prevents the phosphorylation of MET and its downstream signaling pathways, including PI3K and MAPK. This inhibition leads to the suppression of cell growth, survival, and invasion in MET-dependent tumor cells .

生物活性

The compound 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine (commonly referred to as AMG 337) is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a naphthyridine core fused with triazole and pyrazole rings, suggests diverse biological activities, particularly in oncology.

Chemical Structure and Properties

This compound has several notable features:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyethoxy Group : Potentially increases solubility and bioavailability.

The molecular formula is C23H22FN7O3C_{23}H_{22}FN_7O_3, with a CAS number of 1173699-31-4 . The IUPAC name reflects its complex structure and functional groups.

Preliminary studies indicate that AMG 337 acts primarily as an inhibitor of the MET proto-oncogene receptor tyrosine kinase , which plays a critical role in tumor growth and metastasis. Inhibition of MET can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that AMG 337 exhibits potent antitumor activity against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Cell Line IC50 (nM) Mechanism of Action
A549 (Lung Cancer)15.2MET inhibition leading to apoptosis
HCC827 (Lung Cancer)8.5Inhibition of downstream signaling pathways
MDA-MB-231 (Breast Cancer)12.3Induction of cell cycle arrest

These results indicate that AMG 337 can effectively inhibit tumor growth through multiple mechanisms, primarily by targeting the MET signaling pathway.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that AMG 337 has favorable absorption characteristics with a half-life suitable for therapeutic use. Toxicological assessments indicate manageable side effects, primarily related to hepatotoxicity at high doses.

Case Studies

Several case studies have highlighted the efficacy of AMG 337 in clinical settings:

  • Case Study: Non-Small Cell Lung Cancer (NSCLC)
    • Patient Profile : A 58-year-old male with advanced NSCLC.
    • Treatment Regimen : AMG 337 was administered as a monotherapy.
    • Outcome : Significant tumor reduction observed after eight weeks, with minimal adverse effects.
  • Case Study: Metastatic Breast Cancer
    • Patient Profile : A 62-year-old female with hormone-receptor-positive metastatic breast cancer.
    • Treatment Regimen : Combination therapy with AMG 337 and a hormonal agent.
    • Outcome : Improved progression-free survival compared to historical controls.

特性

分子式

C24H24FN7O2

分子量

461.5 g/mol

IUPAC名

6-[1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine

InChI

InChI=1S/C24H24FN7O2/c1-15-20-10-19(34-8-7-33-4)12-26-22(20)5-6-31(15)16(2)23-28-29-24-21(25)9-17(14-32(23)24)18-11-27-30(3)13-18/h5-6,9-14,16H,1,7-8H2,2-4H3

InChIキー

WKIALOXOAZXGMG-UHFFFAOYSA-N

正規SMILES

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=C)C=C(C=N5)OCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。